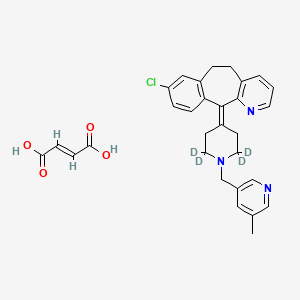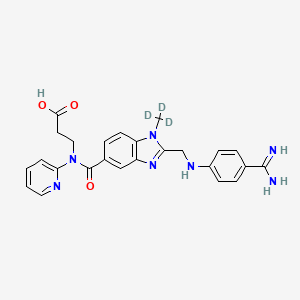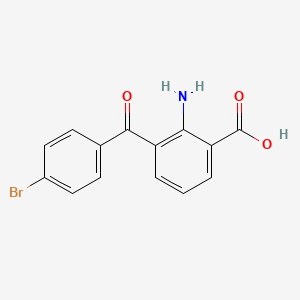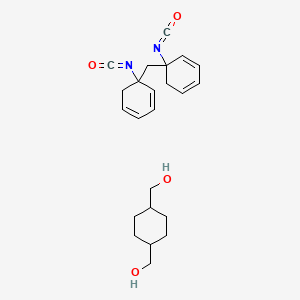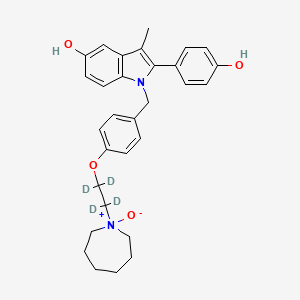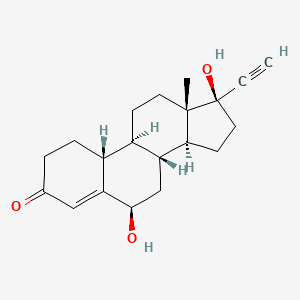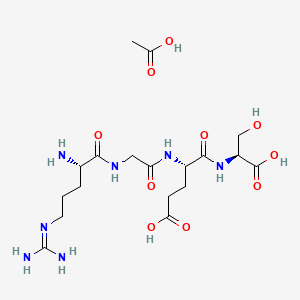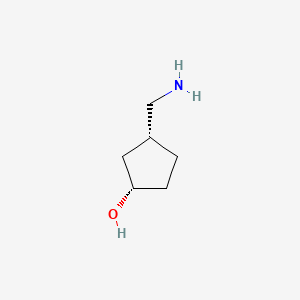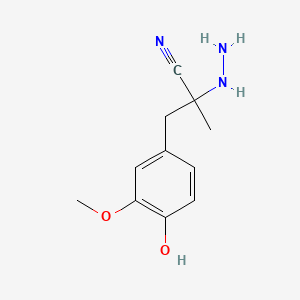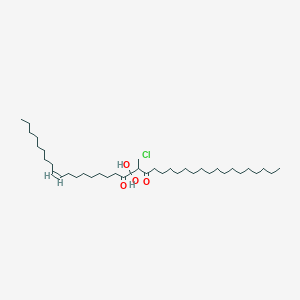
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac 1-Oleoyl-2-stearoyl-3-chloropropanediol, commonly known as OPC, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a chiral molecule that belongs to the class of chloropropanediols and is composed of a mixture of two isomers, R- and S- OPC. The compound is widely used in scientific research applications due to its unique properties, which make it an important tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
1. Thermal and Structural Properties of Binary Mixtures :The study by Zhang et al. (2009) investigated the thermal and X-ray diffraction properties of binary mixtures involving symmetric and asymmetric stearic-oleic mixed-acid triacylglycerols, including 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS). This research highlighted the molecular compound formation and immiscibility in these mixtures, offering insights into the interactions and phase behavior of such compounds (Zhang et al., 2009).
2. Enantiomeric Separation of Asymmetric Triacylglycerol :Nagai et al. (2011) developed a method using recycle HPLC with a chiral column for the enantiomeric separation of asymmetric triacylglycerols, including 1,2-dipalmitoyl-3-oleoyl-rac-glycerol. This method can be used in combination with mass spectrometry to determine ratios of specific triacylglycerols in palm oil, demonstrating its application in detailed lipid analysis (Nagai et al., 2011).
3. Stereospecific Analysis of Fatty Acid Esters of Chloropropanediol :Myher et al. (1986) conducted a stereospecific analysis of the fatty acid esters of chloropropanediol, including synthetic rac-1-chloro-2,3-dioleoyl-propanediol. This research is crucial for understanding the stereochemical configuration of these esters, which has implications in food chemistry and lipid biochemistry (Myher et al., 1986).
4. Measurement of 3-Chloropropane-1,2-diol Esters in Oils and Fats :Hongru et al. (2014) developed an HPLC method for measuring 3-chloropropane-1,2-diol fatty acid esters, including 1,2-dioleoyl-3-chloropropanediol, in oil samples. This research provides a method for detecting and quantifying specific lipid components in food products (Hongru et al., 2014).
5. Synthesis of Plasmalogens :Slotboom et al. (1967) described the chemical synthesis of various glycerol-based compounds, including rac-trans-1-(n-hexadec-1′-enyloxy)-2-oleoylglycerol. This research contributes to our understanding of synthetic pathways for lipid molecules, which are relevant in biochemistry and pharmaceutical sciences (Slotboom et al., 1967).
Propiedades
IUPAC Name |
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,36,43-44H,3-17,19,21-35H2,1-2H3/b20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRLEUTDDEXPU-ZZEZOPTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\CCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H73ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


